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molecular formula C9H8N2O4 B175935 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one CAS No. 103361-68-8

4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

Cat. No. B175935
M. Wt: 208.17 g/mol
InChI Key: XVUXEVROROOLKY-UHFFFAOYSA-N
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Patent
US08372865B2

Procedure details

NaH (0.57 g, 23.75 mmol) was added to a solution of 6-nitro-4H-benzo[1,4]oxazin-3-one (2.3 g, 11.85 mmol) in DMF (50 ml) at 0° C. The mixture was stirred at 0° C. for 10 minutes and then CH3I (1.5 ml, 24.04 mmol) was added. The mixture was stirred at 0° C. for one hour, then at room temperature for one hour. The mixture was partitioned between EtOAc and water. The organic layer was dried (MgSO4), filtered, and concentrated under reduced pressure to give 2.5 g of 4-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one as a solid, 100%.
Name
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:7]=[CH:8][C:9]2[O:14][CH2:13][C:12](=[O:15])[NH:11][C:10]=2[CH:16]=1)([O-:5])=[O:4].[CH3:17]I>CN(C=O)C>[CH3:17][N:11]1[C:10]2[CH:16]=[C:6]([N+:3]([O-:5])=[O:4])[CH:7]=[CH:8][C:9]=2[O:14][CH2:13][C:12]1=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(CO2)=O)C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for one hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1C(COC2=C1C=C(C=C2)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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